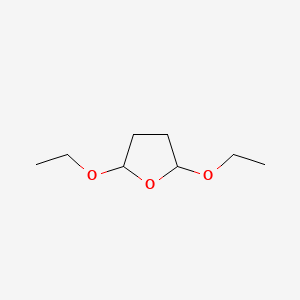

2,5-Diethoxytetrahydrofuran

描述

Historical Context and Evolution of its Research Significance

The study of 2,5-dialkoxytetrahydrofurans, including the diethoxy derivative, has a history that stretches back to the mid-20th century. Early investigations were primarily focused on the fundamental preparation and reactivity of these compounds. A notable early publication in 1950 by Fakstorp, Raleigh, and Schniepp in the Journal of the American Chemical Society detailed the preparation and reactions of dialkoxytetrahydrofurans, laying some of the foundational groundwork for future research.

A significant development in the production of 2,5-diethoxytetrahydrofuran was documented in a 1971 Japanese patent. This method involved the ozonolysis of 1,5,9-cyclododecatriene (B1592173) in the presence of ethanol (B145695), followed by hydration and distillation to yield the desired product. mdma.ch However, this process was known to produce a mixture of products, which presented purification challenges. mdma.ch

Later, in the 1980s, alternative synthetic routes were explored. A 1987 patent described a process for producing both 2,5-dimethoxy- and this compound by treating 4,4-dialkoxy-1-butanals with a strongly acidic ion exchange resin. google.com This method offered a more direct route to the target compound.

The research significance of this compound has largely evolved in tandem with the development of new synthetic methodologies. Its utility as a stable precursor to the otherwise unstable succinaldehyde (B1195056) has been a key driver of its continued use in organic synthesis. bris.ac.uk This application has become particularly prominent in the context of complex molecule synthesis, where the controlled release of a reactive dialdehyde (B1249045) is crucial.

The Role of Tetrahydrofuran (B95107) Derivatives in Contemporary Organic Chemistry

Tetrahydrofuran (THF) and its derivatives are a cornerstone of modern organic chemistry, serving a multitude of functions in synthesis and materials science. nih.govorganic-chemistry.org The tetrahydrofuran ring is a prevalent structural motif in a vast number of natural products and biologically active compounds, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a wide range of biological activities such as antitumor and antimicrobial properties. nih.gov

The prevalence of the THF scaffold in nature has spurred the development of numerous synthetic methods for its construction and functionalization. nih.govchemistryviews.org These methods range from classical intramolecular SN2 reactions to more modern transition-metal-catalyzed cyclizations. nih.govorganic-chemistry.org

Tetrahydrofuran derivatives are not only synthetic targets but also versatile intermediates and reagents. chemimpex.com Their utility stems from a combination of factors:

Solvation Properties: The parent compound, THF, is a widely used aprotic polar solvent due to its ability to solvate a broad range of organic compounds and its relative inertness under many reaction conditions.

Structural Scaffolding: The THF ring provides a rigid and predictable three-dimensional framework upon which complex stereochemical arrays can be constructed.

Reactive Handles: Functional groups appended to the THF ring can be manipulated to build more elaborate molecular architectures.

This compound exemplifies this latter role. The two ethoxy groups at the 2- and 5-positions act as protected forms of aldehyde functionalities, which can be unmasked under specific conditions to participate in further reactions.

Overview of Core Academic Research Trajectories Involving this compound

The academic research involving this compound has primarily focused on its application as a synthetic precursor. Two major research trajectories can be identified: its use in the synthesis of N-substituted pyrroles via the Clauson-Kaas reaction and its role as a stable source of succinaldehyde for various transformations.

The Clauson-Kaas Pyrrole (B145914) Synthesis:

A significant area of research has been the use of 2,5-dialkoxytetrahydrofurans in the Clauson-Kaas reaction, a powerful method for the synthesis of N-substituted pyrroles. nih.govbeilstein-journals.org This reaction, first reported in 1952, involves the acid-catalyzed reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran. beilstein-journals.org The reaction proceeds through the in-situ formation of the corresponding 1,4-dicarbonyl compound (succinaldehyde), which then condenses with the amine to form the pyrrole ring.

Numerous modifications and improvements to the original Clauson-Kaas protocol have been developed, including the use of various catalysts and reaction conditions to improve yields and accommodate a wider range of substrates. nih.govbeilstein-journals.orgresearchgate.net While much of the recent literature focuses on the more commercially available 2,5-dimethoxytetrahydrofuran (B146720), the principles and applications are directly transferable to this compound. nih.govbeilstein-journals.org The reaction is valued for its ability to produce pyrroles that are unsubstituted on the carbon atoms of the heterocyclic ring. researchgate.net

Precursor to Succinaldehyde:

This compound serves as a convenient and stable precursor to succinaldehyde, a highly reactive 1,4-dicarbonyl compound. bris.ac.uk Direct handling of succinaldehyde is challenging due to its propensity to polymerize. mdma.ch By using its diethoxy acetal (B89532), chemists can store and handle this important building block in a stable form and generate it in situ when needed.

The hydrolysis of this compound under acidic conditions releases succinaldehyde, which can then be used in a variety of subsequent reactions. bris.ac.uk For instance, the organocatalytic dimerization of succinaldehyde, generated from its dialkoxy precursor, has been employed in the total synthesis of prostaglandins, a class of biologically important molecules. bris.ac.uk This approach highlights the strategic importance of this compound in complex molecule synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3320-90-9 nih.gov |

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| Appearance | Colorless liquid |

Table 2: Key Synthetic Methods for this compound

| Method | Description | Reference |

| Ozonolysis | Treatment of 1,5,9-cyclododecatriene with ozone in ethanol. | mdma.ch |

| Acid-Catalyzed Cyclization | Reaction of 4,4-diethoxy-1-butanal with a strongly acidic ion exchange resin. | google.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-diethoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKHNURELCONBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(O1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954808 | |

| Record name | 2,5-Diethoxyoxolanato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3320-90-9 | |

| Record name | 2,5-Diethoxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethoxytetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diethoxytetrahydrofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diethoxyoxolanato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethoxytetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2,5 Diethoxytetrahydrofuran

Acid-Catalyzed Transformations and Hydrolysis

Under acidic conditions, 2,5-diethoxytetrahydrofuran undergoes facile hydrolysis, a transformation that is central to its synthetic utility. This process involves the cleavage of the acetal (B89532) C-O bonds and the opening of the tetrahydrofuran (B95107) ring.

The primary product of the acid-catalyzed hydrolysis of this compound is 1,4-butanedialdehyde, also known as succinaldehyde (B1195056). This transformation effectively unmasks the dialdehyde (B1249045) functionality, which is otherwise unstable. The reaction is typically achieved by heating the compound in an aqueous acidic medium. bris.ac.uk The generation of 1,4-butanedialdehyde in situ is a key feature of its use in subsequent reactions, as it avoids the isolation of the often sensitive dialdehyde. rgmcet.edu.in

The process can be carefully controlled to achieve high yields of succinaldehyde, which can then be used in further synthetic steps, such as in the total synthesis of complex molecules like prostaglandins. bris.ac.uk

The mechanism of acid-catalyzed hydrolysis begins with the protonation of one of the exocyclic ethoxy oxygen atoms by an acid catalyst, such as a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This protonation converts the ethoxy group into a good leaving group (ethanol).

Subsequent cleavage of the carbon-oxygen bond results in the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a water molecule. The resulting hemiacetal is itself in equilibrium with the open-chain hydroxy aldehyde. A second acid-catalyzed sequence on the other side of the molecule leads to the final 1,4-butanedialdehyde product. nih.govviu.ca This stepwise ring-opening and hydrolysis pathway is a classic example of acetal chemistry. chemguide.co.ukchemistrysteps.com

Pyrrole (B145914) Synthesis via Paal-Knorr Condensation

One of the most significant applications of this compound is its use as a 1,4-butanedialdehyde surrogate in the Paal-Knorr pyrrole synthesis. This reaction provides a direct and efficient route to N-substituted pyrroles. wikipedia.org

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849) to form a pyrrole ring. wikipedia.orgalfa-chemistry.com The reaction proceeds by the formation of a hemiaminal upon attack of the amine on one of the carbonyl groups, followed by cyclization via attack on the second carbonyl group. Subsequent dehydration steps lead to the aromatic pyrrole ring. rgmcet.edu.inwikipedia.org

By using this compound, the required 1,4-dicarbonyl compound is generated in situ under the acidic reaction conditions, simplifying the procedure and accommodating sensitive substrates. rgmcet.edu.in The reaction is highly versatile, with a broad substrate scope that includes a wide variety of amines, such as primary aliphatic and aromatic amines, as well as sulfonamides. nih.govalfa-chemistry.com

While classic Paal-Knorr reactions often use Brønsted acids like acetic acid, modern variations have employed a range of more efficient and milder catalysts to improve yields and reaction conditions. nih.govrgmcet.edu.in

Transition metal Lewis acids have proven to be effective catalysts for the Paal-Knorr reaction using 2,5-dialkoxytetrahydrofuran precursors. These catalysts facilitate the hydrolysis of the acetal and promote the subsequent cyclization and dehydration steps.

Iron(III) Chloride (FeCl₃): Iron(III) chloride is an inexpensive, practical, and efficient Lewis acid catalyst for this transformation. It allows the condensation of 2,5-dimethoxytetrahydrofuran (B146720) (a close analog of the diethoxy compound) with various amines and sulfonamides to proceed under mild conditions, often in water, to produce N-substituted pyrroles in good to excellent yields. nih.govresearchgate.net

Copper(II) Chloride (CuCl₂): Copper-catalyzed Clauson-Kaas (a variation of the Paal-Knorr) synthesis has been developed for the reaction between amines and 2,5-dimethoxytetrahydrofuran. These reactions can be performed in aqueous media, offering a more environmentally benign approach to a wide range of N-substituted pyrroles with high efficiency. nih.govresearchgate.net

The table below summarizes representative results for the transition metal-catalyzed synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and various amines, illustrating the scope and efficiency of these catalytic systems.

| Amine Substrate | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Iron(III) Chloride | Water | Room Temp. | 95 | nih.gov |

| 4-Methylaniline | Iron(III) Chloride | Water | Room Temp. | 98 | nih.gov |

| Benzylamine | Iron(III) Chloride | Water | Room Temp. | 90 | nih.gov |

| Aniline | Copper Catalyst | Water | Reflux | 96 | nih.govresearchgate.net |

| 4-Methoxyaniline | Copper Catalyst | Water | Reflux | 94 | nih.govresearchgate.net |

Diverse Catalytic Systems Employed in Paal-Knorr Reactions with this compound

Brønsted Acid Catalysis (e.g., Acetic Acid, Squaric Acid, Ammonium (B1175870) Chloride, p-Toluenesulfonic Acid, Acidic Resins)

Brønsted acids are frequently employed to catalyze the synthesis of pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines. nih.gov The acid facilitates the hydrolysis of the dialkoxy groups, generating a reactive dialdehyde intermediate that subsequently condenses with an amine to form the pyrrole ring. researchgate.net

Acetic Acid: Historically, acetic acid has been a common solvent and catalyst for the Clauson-Kaas reaction. researchgate.netnih.gov Refluxing amines with 2,5-dimethoxytetrahydrofuran (a common analog of this compound) in acetic acid is a classic method for preparing various N-substituted pyrroles. researchgate.netgoogle.com For instance, the reaction of various aliphatic and aromatic amines with 2,5-dimethoxytetrahydrofuran in a mixture of acetic acid and water in the presence of sodium acetate (B1210297) has been shown to produce N-substituted pyrroles in yields ranging from 15-90%. nih.gov

Squaric Acid: Squaric acid has been demonstrated as an effective organocatalyst for the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and various aryl amines. researchgate.netnih.gov This catalyst has been successfully used in green reaction media such as water, deep eutectic solvents, and polyethylene (B3416737) glycol, often in conjunction with ultrasound irradiation to afford good to excellent yields. researchgate.net

Ammonium Chloride: While less common as a primary catalyst for this specific transformation, ammonium salts can participate in reactions leading to pyrrole formation, often as part of a buffered system or as a source of ammonia for the synthesis of N-unsubstituted pyrroles.

p-Toluenesulfonic Acid (p-TsOH): This strong organic acid is an effective catalyst for the Clauson-Kaas reaction. Studies have shown that using a catalytic amount of p-TsOH (e.g., 10 mol%) can lead to high yields of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and anilines under thermal conditions. researchgate.net

Acidic Resins: Solid acid catalysts, such as montmorillonite (B579905) K-10 clay and silica (B1680970) sulfuric acid, offer advantages in terms of ease of separation and recyclability. researchgate.netnih.gov Montmorillonite K-10 has been used to catalyze the microwave-assisted synthesis of pyrroles under solvent-free conditions. google.com Similarly, silica sulfuric acid has been employed as a solid acid catalyst for pyrrole synthesis. researchgate.net Another approach involves the use of a strongly acidic ion exchange resin to facilitate the cyclization of precursors to form 2,5-dialkoxytetrahydrofurans. google.com

Table 1: Comparison of Brønsted Acid Catalysts in Pyrrole Synthesis

| Catalyst | Typical Conditions | Advantages | Yield Range |

|---|---|---|---|

| Acetic Acid | Refluxing solvent/catalyst | Readily available, well-established | 15-95% researchgate.netnih.gov |

| Squaric Acid | Ultrasound, green solvents | Organocatalyst, works in green media | Good to Excellent researchgate.net |

| p-TsOH | Thermal, 10 mol% | High yields with organic acids | ~87% researchgate.net |

| Acidic Resins | Microwave, solvent-free | Recyclable, easy separation | High researchgate.netgoogle.com |

Lewis Acid Catalysis (e.g., Molecular Iodine, Magnesium Iodide Etherate)

Lewis acids provide an alternative catalytic pathway for the formation of pyrroles from this compound, often under milder conditions than Brønsted acids.

Molecular Iodine: Iodine has been established as a highly effective catalyst for this transformation, particularly under microwave irradiation and solvent-free conditions. researchgate.net The reaction of 2,5-dimethoxytetrahydrofuran with a variety of aliphatic and aromatic amines in the presence of a catalytic amount of iodine (~5 mol%) proceeds rapidly to give N-substituted pyrroles in excellent yields (75-98%). researchgate.netresearchgate.net The proposed mechanism involves the deprotection of the methoxy (B1213986) groups by iodine under microwave conditions to form a dialdehyde intermediate, which then reacts with the amine. researchgate.netresearchgate.net

Magnesium Iodide Etherate (MgI₂·OEt₂): This main-group Lewis acid has been utilized in the Clauson-Kaas synthesis of N-substituted pyrroles. It is particularly effective for the reaction of 2,5-dimethoxytetrahydrofuran with substituted anilines, primary arylamides, and sulfonylamides in acetonitrile (B52724) at 80 °C, demonstrating high chemoselectivity for electron-rich aromatic amines. researchgate.netnih.gov

Other Lewis acids such as iron(III) chloride, copper(II) nitrate (B79036), bismuth(III) nitrate, zinc(II) triflate, and scandium(III) triflate have also been successfully employed to catalyze the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. researchgate.netnih.govrsc.org

Table 2: Selected Lewis Acid Catalysts in Pyrrole Synthesis

| Catalyst | Typical Conditions | Key Features | Yield Range |

|---|---|---|---|

| Molecular Iodine | Microwave, solvent-free, ~5 mol% | Rapid, high yields, solventless | 75-98% researchgate.netresearchgate.net |

| MgI₂·OEt₂ | 80 °C, MeCN, 10 mol% | Chemoselective for electron-rich amines | High researchgate.netnih.gov |

| FeCl₃·7H₂O | 60 °C, water, 2 mol% | Economical, green solvent | 74-98% researchgate.netnih.gov |

| Bi(NO₃)₃·5H₂O | Ultrasound, solvent-free, 5 mol% | Eco-friendly, rapid | 76-99% researchgate.netnih.gov |

Organocatalysis (e.g., L-Proline-catalyzed dimerization of succinaldehyde intermediate)

Organocatalysis represents a significant area of green chemistry, and amino acids like L-proline have been investigated as catalysts for various organic transformations, including the synthesis of pyrroles. researchgate.net While the direct dimerization of a succinaldehyde intermediate from this compound catalyzed by L-proline is a specific and less commonly cited pathway, L-proline is known to catalyze multicomponent reactions for pyrrole synthesis through different mechanisms. researchgate.netresearchgate.net For instance, L-proline can act as a Brønsted acid or base and can form iminium or enamine intermediates, which are key steps in many organocatalytic cycles for the formation of heterocyclic compounds. researchgate.net The biosynthesis of some natural products containing pyrrole moieties involves the conversion of L-proline itself into a pyrrole-2-carboxylate unit, highlighting its role as a precursor in nature. researchgate.netchemimpex.com

Optimization of Reaction Media and Solvent Systems (Aqueous Conditions, Solvent-Free Protocols, Deep Eutectic Solvents, Polyethylene Glycol)

The choice of solvent or reaction medium is critical for developing environmentally benign and efficient synthetic protocols.

Aqueous Conditions: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. nih.gov The Clauson-Kaas reaction has been successfully performed in water using various catalysts like ZrOCl₂·8H₂O, iron(III) chloride, and copper salts, often with high yields. researchgate.netnih.gov In some cases, microwave irradiation in water without any added catalyst can also afford N-substituted pyrroles. researchgate.netgoogle.com A modified one-pot, two-step procedure involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran in water to generate an activated species that reacts with primary amines in an acetate buffer at room temperature. researchgate.netguidechem.com

Solvent-Free Protocols: Eliminating the solvent entirely leads to a highly efficient and environmentally friendly process. nih.gov Solvent-free synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran has been achieved by heating with aromatic amines without any catalyst. nih.gov The use of catalysts like molecular iodine or bismuth nitrate under solvent-free conditions, often coupled with microwave or ultrasonic irradiation, further enhances the reaction rate and yield. researchgate.netnih.govresearchgate.net

Deep Eutectic Solvents (DESs): DESs are emerging as green alternatives to traditional organic solvents. chemimpex.com A mixture of choline (B1196258) chloride and urea, or choline chloride and glycerol, can act as both the solvent and catalyst for the Paal-Knorr reaction to form pyrroles, requiring no additional Brønsted or Lewis acids. nih.govresearchgate.net Similarly, a deep eutectic solvent based on L-(+)-tartaric acid and choline chloride has been used as a green medium for the Clauson-Kaas reaction. nih.gov These solvents are often inexpensive, non-toxic, and recyclable. nih.govresearchgate.net

Polyethylene Glycol (PEG): PEG is another environmentally friendly solvent option that has been explored for pyrrole synthesis.

Application of Accelerated Reaction Techniques (Microwave Irradiation, Ultrasonic Irradiation)

To reduce reaction times and improve energy efficiency, accelerated reaction techniques are often employed.

Microwave Irradiation: Microwave-assisted organic synthesis has been widely applied to the Clauson-Kaas reaction. Reactions of 2,5-dimethoxytetrahydrofuran with various amines under microwave irradiation, both in solvents like water or acetic acid and under solvent-free conditions, lead to a significant reduction in reaction time and often improved yields. researchgate.netgoogle.com For example, the iodine-catalyzed, solvent-free synthesis of N-substituted pyrroles is completed within a few minutes in a microwave oven. researchgate.net

Ultrasonic Irradiation: Sonication provides an alternative method for accelerating chemical reactions. The synthesis of N-substituted pyrroles using bismuth nitrate as a catalyst under solvent-free conditions at room temperature is effectively promoted by ultrasound irradiation, leading to excellent yields in a short time. researchgate.netnih.gov

Table 3: Accelerated Techniques in Pyrrole Synthesis from 2,5-Dialkoxytetrahydrofuran

| Technique | Catalyst/Conditions | Key Advantages |

|---|---|---|

| Microwave Irradiation | Iodine/Solvent-free | Very rapid (minutes), high yields, green researchgate.netresearchgate.net |

| Microwave Irradiation | Acetic acid or water | Reduced reaction times (10-30 min) google.com |

| Ultrasonic Irradiation | Bi(NO₃)₃/Solvent-free | Room temperature, rapid, high yields researchgate.netnih.gov |

Stereochemical Considerations in the Formation of Pyrrole Rings

An important aspect of the Clauson-Kaas reaction is its application in the synthesis of pyrroles from chiral starting materials. Research has shown that when chiral primary amines are used, the formation of the pyrrole ring proceeds without detectable epimerization. researchgate.netguidechem.com This is a significant advantage, particularly in the synthesis of chiral ligands or pharmaceutical intermediates where maintaining stereochemical integrity is crucial. The mild reaction conditions of some modified Clauson-Kaas procedures, such as the two-step protocol involving initial hydrolysis in water followed by reaction in an acetate buffer at ambient temperature, are key to preserving the stereochemistry of the starting amine. researchgate.netguidechem.com

Other Significant Chemical Transformations

While the reaction of this compound with amines to form pyrroles is its most prominent application, it also serves as a precursor for other chemical transformations. As a protected form of succinaldehyde, it can be used in reactions where the dialdehyde is required. For instance, it can be hydrolyzed under acidic conditions to generate 2,5-dihydroxytetrahydrofuran, which is in equilibrium with succinaldehyde. This intermediate can then participate in various cyclization and condensation reactions. Additionally, 2,5-dialkoxytetrahydrofurans are valuable intermediates in the synthesis of other heterocyclic and complex organic molecules. They can undergo substitution reactions with various nucleophiles under appropriate catalytic conditions to form 2,5-disubstituted tetrahydrofuran derivatives, which are important structural motifs in many natural products.

Conversion to Succinaldehyde and 1,4-Butanediol

This compound serves as a stable precursor to succinaldehyde, a highly reactive 1,4-dicarbonyl compound that is prone to polymerization. The conversion is typically achieved through acid-catalyzed hydrolysis. While many documented procedures utilize the analogous compound, 2,5-dimethoxytetrahydrofuran, the underlying chemical principle of acetal hydrolysis is directly applicable.

The hydrolysis involves heating this compound in an aqueous solution, often under neutral or mildly acidic conditions. The reaction proceeds by protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxonium ion intermediate. Subsequent nucleophilic attack by water and loss of a second molecule of ethanol yields the desired succinaldehyde. In aqueous solutions, succinaldehyde exists predominantly in equilibrium with its cyclic hemiacetal form, 2,5-dihydroxytetrahydrofuran.

One documented method involves heating this compound in a saturated aqueous solution of sodium bisulfite. researchgate.net This reaction forms the stable, water-soluble bis-sodium bisulfite dihydrate adduct of succinaldehyde, which precipitates from the solution as colorless needles. researchgate.net The free succinaldehyde can then be readily regenerated from this stable adduct by treatment with an acid or alkali. researchgate.net

| Reactant | Reagents | Conditions | Product | Reference |

| This compound | Saturated Sodium Bisulfite Solution | Heat on steam bath | Succinaldehyde bis-sodium bisulfite dihydrate adduct | researchgate.net |

| 2,5-Dimethoxytetrahydrofuran | Deionized Water | 90 °C, 2 h | Succinaldehyde | researchgate.netgoogle.com |

Regioselective Condensation with Hydroxyaromatic Compounds

Research into the reactivity of the closely related 2,5-dimethoxytetrahydrofuran has revealed its utility in the synthesis of complex heterocyclic structures through condensation with hydroxyaromatic compounds. organic-chemistry.org This reactivity is expected to be analogous for this compound. A notable example is the one-pot synthesis of substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes.

This transformation is achieved through a p-toluenesulfonic acid (PTSA) catalyzed reaction in a solvent such as methylene (B1212753) chloride. The proposed mechanism involves a tandem sequence initiated by a Friedel–Crafts alkylation of the electron-rich aromatic ring of the phenol (B47542) onto the in-situ-generated electrophilic intermediate from 2,5-dimethoxytetrahydrofuran. This is followed by an intramolecular acetalization, leading to a double cyclization that forms two seven-membered rings and results in the final bicyclic product. In this one-pot operation, four new chemical bonds (two C-C and two C-O) are formed. organic-chemistry.org

The success and yield of the reaction are highly dependent on the nature of the substituents on the hydroxyaromatic compound.

Electron-donating groups: Phenols bearing electron-donating alkyl groups provide good yields of the corresponding fused dioxocin products.

Halogen groups: Phenols with halogen substituents give moderate yields.

Electron-withdrawing groups: When phenols with strongly deactivating, electron-withdrawing groups like nitro groups are used, the reaction does not yield the desired dimeric products. This is attributed to the deactivation of the aromatic ring, which hinders the initial electrophilic substitution step.

Dihydroxynaphthalenes: The reaction with 2,7-dihydroxynaphthalene (B41206) proceeds regioselectively to furnish 8,16-ethano-16H-dinaphtho[2,1-d:1′,2′-g] researchgate.netorganic-chemistry.orgdioxocin-2,14-diol in high yield.

The table below summarizes the results from the condensation of various phenols with 2,5-dimethoxytetrahydrofuran, which serves as a model for the expected reactivity of this compound.

| Phenol Substrate | Substituent(s) | Product Yield |

| p-cresol | CH₃ | Good |

| p-ethylphenol | C₂H₅ | Good |

| p-tert-butylphenol | C(CH₃)₃ | Good |

| 2-chloro-4-tert-butylphenol | Cl, C(CH₃)₃ | Good |

| p-chlorophenol | Cl | Moderate |

| p-bromophenol | Br | Moderate |

| p-nitrophenol | NO₂ | No reaction |

| 2,7-dihydroxynaphthalene | - | 81% |

Reactions with Halotrimethylsilanes

Halotrimethylsilanes, such as bromotrimethylsilane (B50905) (TMSBr) and iodotrimethylsilane (B154268) (TMSI), are potent reagents for the cleavage of ethers and acetals. While specific studies on the reaction of this compound with these reagents are not extensively documented, a plausible reaction pathway can be predicted based on their known reactivity.

The reaction is expected to proceed via the cleavage of the C-O bonds of the cyclic acetal. The mechanism would likely be initiated by the coordination of the silicon atom to one of the oxygen atoms of the tetrahydrofuran ring, functioning as a Lewis acid. This coordination makes the oxygen a better leaving group.

In the case of TMSI, the iodide ion, a strong nucleophile, would then attack one of the adjacent carbon atoms (C2 or C5) in an Sₙ2-type reaction. This would lead to the opening of the tetrahydrofuran ring and the formation of a trimethylsilyl (B98337) ether at one end and an iodo-substituted carbon at the other. Given the symmetrical nature of the starting material and the presence of two acetal linkages, the reaction could proceed further. It is conceivable that both ethoxy groups would be cleaved to form ethyl iodide, and the ring oxygen would also be cleaved, ultimately leading to a 1,4-dihalo- or silyloxy-substituted butane (B89635) derivative. For instance, bromotrimethylsilane is known to cleave lactones, which are cyclic esters, suggesting its high reactivity towards cyclic oxygen-containing compounds. researchgate.net The reaction of tetrahydrofuran itself with acyl halides in the presence of various catalysts is also known to result in ring-opening to form halogenated esters, demonstrating the susceptibility of the THF core to cleavage. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (Infrared and Fourier Transform Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The gas-phase IR spectrum for 2,5-diethoxytetrahydrofuran is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov The analysis of the spectrum reveals key absorption bands characteristic of its structure.

C-H Stretching: Strong absorptions are observed in the 2850-3000 cm⁻¹ region, which are characteristic of the stretching vibrations of C-H bonds in the ethyl and tetrahydrofuran (B95107) ring methylene (B1212753) and methyl groups.

C-O Stretching: The most prominent feature for an ether is the C-O stretching vibration. For this compound, strong, broad bands are expected in the 1050-1150 cm⁻¹ region, corresponding to the C-O-C linkages of the acetal (B89532) and ether functionalities.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are typically observed in the 1350-1470 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2850-3000 | C-H Stretch (Aliphatic) | Strong |

| 1350-1470 | C-H Bend (Aliphatic) | Medium |

| 1050-1150 | C-O Stretch (Ether/Acetal) | Strong, Broad |

Mass Spectrometry Techniques (Gas Chromatography-Mass Spectrometry, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. The NIST Chemistry WebBook provides the electron ionization mass spectrum for this compound.

The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 160 would confirm the molecular weight. Common fragmentation pathways for ethers and acetals involve the cleavage of C-O and C-C bonds. Key fragments would include:

Loss of an ethoxy group (-OCH₂CH₃) resulting in a peak at m/z = 115.

Loss of an ethyl group (-CH₂CH₃) leading to a fragment at m/z = 131.

Cleavage of the tetrahydrofuran ring can produce a variety of smaller fragments. The base peak, which is the most abundant fragment, provides insight into the most stable ion that can be formed.

| m/z Value | Possible Fragment Structure |

|---|---|

| 160 | [C₈H₁₆O₃]⁺ (Molecular Ion) |

| 131 | [M - C₂H₅]⁺ |

| 115 | [M - OC₂H₅]⁺ |

| 71 | [C₄H₇O]⁺ (Fragment from ring cleavage) |

| 45 | [C₂H₅O]⁺ |

Chromatographic Methods (Gas Chromatography, Thin Layer Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): As a volatile liquid, this compound is well-suited for analysis by Gas Chromatography. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Data from a US patent on the synthesis of this compound shows its purity can be determined effectively by GC, with reported purities of 96.6% to 97.5%. The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats retention index of 1016 for this compound, which is a standardized measure of retention time used for compound identification.

Thin Layer Chromatography (TLC): While specific published data is limited, TLC is a standard laboratory technique that would be used for rapid, qualitative monitoring of reactions that produce or consume this compound. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), the progress of the reaction can be visualized by comparing the spot of the product to that of the starting materials.

| Method | Parameter | Value | Application |

|---|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | 96.6% - 97.5% | Quality Control |

| Kovats Retention Index (non-polar) | 1016 | Compound Identification | |

| Thin Layer Chromatography (TLC) | Rf Value | Dependent on solvent system | Reaction Monitoring |

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The structure of this compound consists of only sigma (σ) bonds and non-bonding electron pairs on the oxygen atoms. It lacks conjugated π-systems or carbonyl groups, which are the typical chromophores that absorb light in the 200-800 nm range.

Therefore, this compound is not expected to show any significant absorbance in a standard UV-Vis spectrum. This technique is primarily useful in this context to demonstrate the absence of UV-absorbing impurities, such as aromatic compounds or α,β-unsaturated carbonyls, which would confirm the purity of the sample.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound, with the molecular formula C₈H₁₆O₃, the theoretical elemental composition can be calculated. nist.gov

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 59.96% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 10.07% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 29.97% |

| Total Molecular Weight | 160.213 | 100.00% |

Computational Chemistry Studies on 2,5 Diethoxytetrahydrofuran and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) can be employed to determine the optimized geometry, electronic energy, and molecular orbitals of 2,5-diethoxytetrahydrofuran.

Electronic Properties: Calculations on the parent tetrahydrofuran (B95107) (THF) molecule and its substituted derivatives provide a basis for understanding the electronic nature of this compound. researchgate.net The introduction of two ethoxy groups at the 2 and 5 positions is expected to significantly influence the electronic properties. The oxygen atoms in the ethoxy groups, being highly electronegative, will draw electron density, affecting the charge distribution across the entire molecule. This can be visualized through a molecular electrostatic potential (MEP) map, which would likely show regions of high negative potential around the oxygen atoms of the ethoxy groups and the furan (B31954) ring.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the furan ring and the ethoxy groups, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbon-oxygen bonds, suggesting these are the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Comparative Analysis: A comparative theoretical study of tetrahydrofuran and its amino-substituted derivatives has shown how substituents alter the molecular geometry and electronic properties. researchgate.net Based on these findings, a similar comparative analysis can be projected for this compound. The introduction of ethoxy groups would lead to changes in bond lengths and angles within the tetrahydrofuran ring compared to the unsubstituted molecule.

| Property | Tetrahydrofuran (THF) (Calculated) | Amino-substituted THF (Calculated) researchgate.net | This compound (Projected) |

| C-O Bond Length (ring) | ~1.43 Å | ~1.44 Å | ~1.45 Å |

| C-C Bond Length (ring) | ~1.54 Å | ~1.53 Å | ~1.53 Å |

| HOMO Energy | -10.2 eV | -9.5 eV | -9.8 eV |

| LUMO Energy | 1.5 eV | 1.2 eV | 1.3 eV |

| HOMO-LUMO Gap | 11.7 eV | 10.7 eV | 11.1 eV |

This table presents a combination of calculated data for related compounds and projected values for this compound to illustrate expected trends.

Molecular Modeling of Reaction Pathways and Transition State Geometries

Molecular modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, a key reaction to investigate would be its hydrolysis or its reaction with other nucleophiles and electrophiles.

Reaction with Lewis Acids: The ring-opening of tetrahydrofuran initiated by Lewis acids is a well-studied reaction. nih.gov A similar computational study could be performed for this compound. The reaction would likely proceed through the coordination of the Lewis acid to one of the oxygen atoms, followed by the cleavage of a C-O bond. DFT calculations could be used to model the geometries of the reactants, the intermediate complex, the transition state, and the final products.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| THF + Lewis Acid (Calculated) nih.gov | 0 | 15.2 | -5.4 | 15.2 |

| 2,5-Diethoxy-THF + Lewis Acid (Projected) | 0 | 13.5 | -6.1 | 13.5 |

This table provides calculated data for a related reaction and projected values for this compound to hypothesize the influence of the ethoxy substituents.

Quantitative Structure-Activity Relationship (QSAR) Studies for Synthesized Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While no specific QSAR studies on this compound derivatives were found, the principles of QSAR can be applied to design such a study. nih.govnih.gov

Designing a QSAR Study: A hypothetical QSAR study on a series of 2,5-disubstituted tetrahydrofuran derivatives, where the ethoxy group is varied, could be designed to predict a certain biological activity, for instance, antimicrobial or antifungal properties. nih.gov

Molecular Descriptors: A range of molecular descriptors would be calculated for each derivative. These can be categorized as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

QSAR Model Development: Using statistical methods like multiple linear regression (MLR), a QSAR equation could be developed. A hypothetical equation might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.2 * (HOMO Energy) + Constant

In this hypothetical model, a positive coefficient for LogP suggests that increased hydrophobicity enhances activity, a negative coefficient for molecular volume indicates that bulkier molecules are less active, and a positive coefficient for HOMO energy suggests that better electron-donating ability is favorable for the activity.

| Derivative Substituent (R in 2,5-di-R-oxytetrahydrofuran) | LogP | Molecular Volume (ų) | HOMO Energy (eV) | Predicted log(1/IC50) |

| Methoxy (B1213986) | 0.8 | 120 | -10.0 | 4.2 |

| Ethoxy | 1.3 | 145 | -9.8 | 4.5 |

| Propoxy | 1.8 | 170 | -9.7 | 4.7 |

| Isopropoxy | 1.7 | 168 | -9.6 | 4.6 |

This table presents hypothetical data for a series of 2,5-dialkoxytetrahydrofuran derivatives to illustrate how a QSAR model would be constructed and used for prediction.

Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Efficiency, Selectivity, and Sustainability

The development of advanced catalytic systems is paramount for improving the synthesis and subsequent reactions of 2,5-diethoxytetrahydrofuran. Current research is focused on heterogeneous catalysts, which offer advantages in terms of separation and reusability, contributing to more sustainable chemical manufacturing. For instance, the use of strongly acidic ion exchange resins has been explored for the production of 2,5-dialkoxytetrahydrofurans, demonstrating high conversion rates and yields. google.com

Future investigations are likely to explore nanocatalysts and metal-organic frameworks (MOFs) to provide highly active and selective sites for the synthesis of this compound and its derivatives. Biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions, represents another promising avenue for enhancing the sustainability of processes involving this compound. Furthermore, electrocatalytic methods are being investigated as an environmentally friendly approach for organic synthesis, which could be applied to reactions involving this compound. researchgate.net

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Ease of separation, reusability, process intensification. | Nanocatalysts, Metal-Organic Frameworks (MOFs), supported catalysts. |

| Biocatalysts | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific transformations. |

| Electrocatalysts | Use of electricity as a clean reagent, potential for high efficiency. | Development of selective electrode materials and reaction conditions. |

Exploration of New Reaction Pathways and Stereoselective Transformations

Researchers are actively exploring novel reaction pathways that utilize this compound as a building block for complex molecular architectures. A significant area of interest is the development of stereoselective transformations, which are crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. nih.gov The tetrahydrofuran (B95107) ring is a common structural motif in many biologically active natural products. nih.gov

Integration of this compound Chemistry into Flow Chemistry and Continuous Manufacturing Processes

The integration of chemical reactions involving this compound into flow chemistry and continuous manufacturing processes offers significant advantages over traditional batch production. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. researchgate.net

The synthesis of N-substituted pyrroles using 2,5-dimethoxytetrahydrofuran (B146720) has been successfully demonstrated in both batch and continuous flow setups. researchgate.net This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. Future research will focus on developing robust and scalable flow processes for the synthesis and functionalization of this compound, enabling more efficient and safer chemical production.

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Often inefficient, leading to hotspots. | Highly efficient, enabling better temperature control. |

| Mass Transfer | Can be limited, affecting reaction rates. | Enhanced due to high surface-area-to-volume ratios. |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes, inherently safer. |

| Scalability | Often requires significant process redevelopment. | More straightforward by running the process for longer times. |

Expanding Applications in Advanced Materials Science and Targeted Medicinal Chemistry

The unique chemical structure of this compound makes it an attractive precursor for the development of advanced materials. Its bifunctional nature allows it to be used as a monomer in polymerization reactions to create novel polymers with tailored properties. These materials could find applications in areas such as biodegradable plastics, specialty coatings, and drug delivery systems.

In medicinal chemistry, the tetrahydrofuran scaffold is a key component of many therapeutic agents. chemimpex.comnbinno.comnih.gov The ability to functionalize the this compound ring provides a versatile platform for the synthesis of new drug candidates. Future research will likely focus on the design and synthesis of libraries of this compound derivatives for high-throughput screening to identify new biologically active compounds for various diseases.

Deepening Mechanistic Understanding Through Advanced Analytical and Computational Methodologies

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and developing new transformations. Advanced analytical techniques, such as in-situ spectroscopy (e.g., NMR, IR, and Raman), can provide real-time information about the species present in a reacting system.

Computational chemistry, including density functional theory (DFT) calculations, is becoming an indispensable tool for elucidating reaction pathways, transition states, and the role of catalysts. mdpi.comresearchgate.net By combining experimental and computational approaches, researchers can gain detailed insights into the factors that control the efficiency and selectivity of reactions involving this compound. This knowledge will be instrumental in the rational design of new catalysts and reaction conditions for future applications.

常见问题

Basic Questions

Q. What are the established synthetic methods for preparing 2,5-Diethoxytetrahydrofuran?

- This compound is synthesized via ethoxylation of tetrahydrofuran derivatives. Methods include substituting hydroxyl groups with ethoxy groups using ethanol and acid catalysts. Similar approaches for diethoxy dihydrofuran derivatives involve trimethylsilyl halides to activate substitution reactions .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Key properties include a boiling point of 173.1°C, density of 0.98 g/cm³, refractive index of 1.432, and flash point of 56.7°C. These parameters guide solvent selection, reaction optimization, and safety protocols (e.g., storage, distillation) .

Advanced Research Questions

Q. How is this compound utilized in the Clauson-Kaas synthesis of N-substituted pyrroles?

- In the Clauson-Kaas reaction, this compound reacts with primary amines (e.g., methyl anthranilate) under acidic conditions to form N-substituted pyrroles. The reaction involves ring-opening followed by cyclization, achieving up to 80% yield. This method is noted for functional group tolerance and scalability .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- FT-IR spectroscopy identifies ether C-O stretches (~1100 cm⁻¹). NMR (¹H/¹³C) confirms substitution patterns, while X-ray crystallography resolves molecular geometry in crystalline derivatives (e.g., hexasubstituted dihydrofurans) .

Q. How can stereochemical outcomes in hydrolysis reactions of this compound be systematically analyzed?

- Hydrolysis may yield diols or cyclic hemiacetals, with stereochemistry influenced by reaction conditions (acidic/basic, temperature). Chiral HPLC or NMR-based NOE experiments can resolve configurations. Studies on diacetoxy dihydrofuran hydrolysis highlight solvent polarity and catalyst roles in stereoselectivity .

Q. What strategies address contradictions in reported reaction yields for this compound-based syntheses?

- Yield discrepancies often arise from variations in catalyst loading, solvent purity, or reaction time. Systematic optimization via Design of Experiments (DoE) or kinetic profiling can identify critical parameters. Cross-referencing synthetic protocols with spectroscopic validation ensures reproducibility .

Methodological Considerations

- Reaction Optimization : Use in situ monitoring (e.g., TLC, GC-MS) to track intermediate formation and minimize side reactions.

- Purification : Employ fractional distillation for high-purity isolation, leveraging the compound’s boiling point (173.1°C) .

- Safety : Adhere to flammability protocols (flash point: 56.7°C) and use inert atmospheres for large-scale reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。